molecular formula C16H13N3O2S2 B12130568 N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide

Cat. No.: B12130568
M. Wt: 343.4 g/mol
InChI Key: YEFFUVPELSJYOW-UHFFFAOYSA-N
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Description

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a thiazole derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction could introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction could remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction could replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfoxide or sulfone, while reduction might yield a more saturated thiazole derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities.

    Thiophene Derivatives: Compounds with a thiophene ring structure, often used in medicinal chemistry.

Uniqueness

N-(5-Acetylamino-4-thiophen-2-yl-thiazol-2-yl)-benzamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-acetamido-4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H13N3O2S2/c1-10(20)17-15-13(12-8-5-9-22-12)18-16(23-15)19-14(21)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,20)(H,18,19,21)

InChI Key

YEFFUVPELSJYOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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